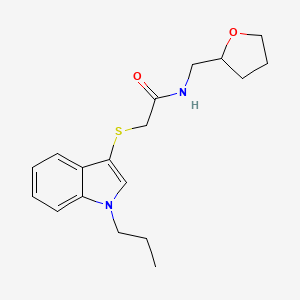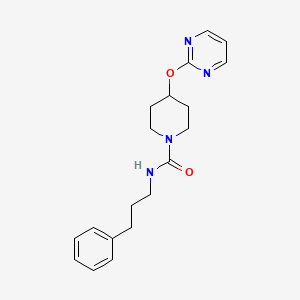
N-(3-phenylpropyl)-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-phenylpropyl)-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide, also known as PPPC, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound has been found to exhibit promising biological activity, making it a subject of interest for researchers in various fields.
Scientific Research Applications
Anti-Angiogenic and DNA Cleavage Activities
A study focused on the synthesis and evaluation of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives for their anti-angiogenic and DNA cleavage activities. These compounds blocked blood vessel formation in vivo and exhibited differential DNA binding/cleavage, suggesting their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Vinaya Kambappa et al., 2017).
Anticancer and Anti-Inflammatory Agents
Another line of research involves the synthesis of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents. These compounds showed significant cytotoxicity against cancer cell lines and inhibited 5-lipoxygenase, an enzyme associated with inflammation and cancer (A. Rahmouni et al., 2016).
Novel Synthesis Approaches
Studies have also explored the synthesis of related compounds, focusing on efficient synthesis methods and the creation of novel derivatives with potential therapeutic applications. For example, research on the synthesis of some novel 5,7-diarylpyrido[4,3-d]pyrimidines highlights the ongoing interest in developing new synthetic strategies and exploring the biological activities of these compounds (V. Vijayakumar et al., 2014).
Pharmacological Profiling
Additionally, the investigation of related compounds for their pharmacokinetic profiles and potential as kinase inhibitors for cancer treatment indicates a broader interest in this chemical class for various therapeutic areas. This includes the discovery and development of selective and orally efficacious inhibitors of the Met kinase superfamily (G. M. Schroeder et al., 2009).
properties
IUPAC Name |
N-(3-phenylpropyl)-4-pyrimidin-2-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c24-19(22-11-4-8-16-6-2-1-3-7-16)23-14-9-17(10-15-23)25-18-20-12-5-13-21-18/h1-3,5-7,12-13,17H,4,8-11,14-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJGPCCYRREHPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CC=N2)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-difluoro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2705923.png)
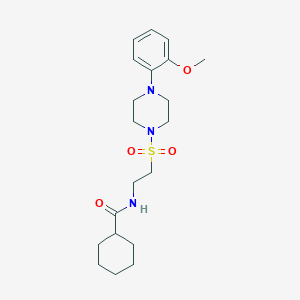
![5-((4-Bromophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2705925.png)

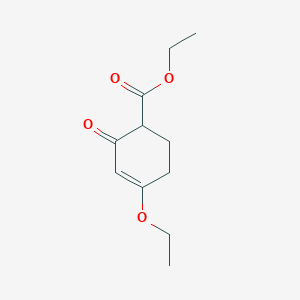
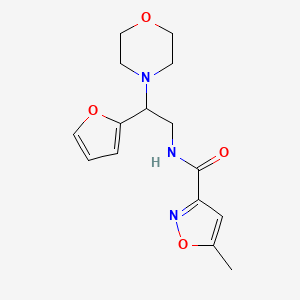
![1-[4-(Propan-2-YL)phenyl]propan-2-amine](/img/structure/B2705934.png)

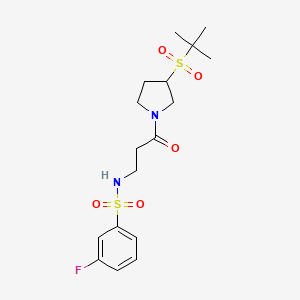
![N-cyclopentyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2705939.png)
![7-methyl-4-(2-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2705940.png)


